molecular formula C11H14N2O2 B3046195 Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate CAS No. 1207253-96-0

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Cat. No. B3046195
CAS RN: 1207253-96-0
M. Wt: 206.24
InChI Key: ZGZPRTMUGJTCMS-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular formula of this compound is C11H15ClN2O2 . It is a derivative of 1,5-naphthyridine, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-naphthyridine derivatives, including this compound, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. The compound has also been shown to exhibit potent pharmacological effects, making it a potential candidate for the development of new drugs. However, the compound has some limitations, including its low solubility in water, which could affect its bioavailability.

Future Directions

There are several future directions for the study of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. One of the potential areas of research is the development of new drugs based on the compound's structure and pharmacological properties. The compound's antioxidant activity also presents an opportunity for further research in the prevention of oxidative stress-related diseases. Additionally, the compound's interaction with specific receptors in the body could be explored further to understand its potential in the modulation of various physiological processes.

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has been studied extensively for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry, where it has shown promising results in the development of new drugs. The compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h5-6,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZPRTMUGJTCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CNCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693619
Record name Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207253-96-0
Record name Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
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Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
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Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
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Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

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